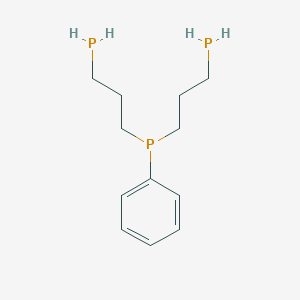

Phosphine, phenylbis(3-phosphinopropyl)-

Description

Phenylbis(2,4,6-trimethylbenzoyl) phosphine oxide (CAS 162881-26-7), commercially known as BAPO or Omnirad 819, is a high-performance Type I photoinitiator widely used in ultraviolet (UV) curing applications. Its molecular structure comprises a central phosphorus atom bonded to two 2,4,6-trimethylbenzoyl groups and a phenyl group. This compound exhibits strong absorption in the UV-A range (λmax ~360–410 nm), enabling efficient radical generation under UV or visible light exposure . It is extensively utilized in 3D printing resins, hydrogels, and nanocomposites due to its rapid polymerization kinetics and compatibility with acrylate-based systems .

Properties

CAS No. |

79345-75-8 |

|---|---|

Molecular Formula |

C12H21P3 |

Molecular Weight |

258.22 g/mol |

IUPAC Name |

phenyl-bis(3-phosphanylpropyl)phosphane |

InChI |

InChI=1S/C12H21P3/c13-8-4-10-15(11-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,13-14H2 |

InChI Key |

CKPXGOLHXKTYLV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(CCCP)CCCP |

Origin of Product |

United States |

Preparation Methods

Reaction of Phosphine Derivatives with Organometallic Reagents

A common approach involves the nucleophilic substitution of halogenated phosphines with organometallic reagents. For example, phenylmagnesium bromide (PhMgBr) reacts with dichloro(3-phosphinopropyl)phosphine (Cl₂P(CH₂CH₂CH₂PH₂)) in anhydrous tetrahydrofuran (THF) under inert conditions:

$$

\text{Cl}2\text{P(CH}2\text{CH}2\text{CH}2\text{PH}2) + 2\,\text{PhMgBr} \rightarrow \text{Ph}2\text{P(CH}2\text{CH}2\text{CH}2\text{PH}2) + 2\,\text{MgBrCl}

$$

Key Conditions :

- Temperature: 0°C to room temperature.

- Solvent: THF or diethyl ether.

- Atmosphere: Nitrogen or argon to prevent oxidation.

The reaction proceeds via a two-step mechanism: (1) deprotonation of the phosphine precursor by the Grignard reagent and (2) nucleophilic attack on the phosphorus center. Purification typically involves column chromatography (silica gel, CH₂Cl₂/hexanes) or recrystallization. Challenges include controlling stoichiometry to avoid over-alkylation and managing the pyrophoric nature of Grignard reagents.

Catalytic Phosphorylation of Alkenes

Transition metal-catalyzed phosphorylation offers a modular route. Palladium catalysts, such as Pd(PPh₃)₄, mediate the coupling of phenylboronic acid with bis(3-phosphinopropyl)phosphine in the presence of a base (e.g., K₂CO₃):

$$

\text{H}2\text{P(CH}2\text{CH}2\text{CH}2\text{PH}2) + \text{PhB(OH)}2 \xrightarrow{\text{Pd catalyst}} \text{PhP(CH}2\text{CH}2\text{CH}2\text{PH}2)_2 + \text{Byproducts}

$$

Optimization Factors :

- Catalyst loading: 5–10 mol% Pd.

- Solvent: Toluene or DMF.

- Temperature: 80–100°C.

This method benefits from mild conditions and functional group tolerance but requires rigorous exclusion of moisture. The mechanism involves oxidative addition of the P–H bond to Pd(0), transmetallation with the arylboronic acid, and reductive elimination to form the P–C bond.

Stepwise Lithiation and Quenching

Adapting methodologies from biphenylphosphine synthesis, lithiated intermediates can be employed. For instance, 3-bromopropylphosphine is treated with n-butyllithium (n-BuLi) to generate a lithiated species, which subsequently reacts with chlorophenylphosphine:

$$

\text{BrCH}2\text{CH}2\text{CH}2\text{PH}2 + n\text{-BuLi} \rightarrow \text{LiCH}2\text{CH}2\text{CH}2\text{PH}2 + n\text{-BuBr}

$$

$$

\text{LiCH}2\text{CH}2\text{CH}2\text{PH}2 + \text{ClPPh}2 \rightarrow \text{Ph}2\text{P(CH}2\text{CH}2\text{CH}2\text{PH}2) + \text{LiCl}

$$

Advantages :

Limitations :

Comparative Analysis of Methods

| Method | Reactants | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Grignard Substitution | Cl₂P(CH₂CH₂CH₂PH₂), PhMgBr | THF, 0°C, N₂ atmosphere | Moderate | Scalable, straightforward | Pyrophoric reagents, purification |

| Catalytic Phosphorylation | H₂P(CH₂CH₂CH₂PH₂), PhB(OH)₂, Pd | Toluene, 80°C | High | Functional group tolerance | Moisture-sensitive, costly catalysts |

| Lithiation-Quenching | BrCH₂CH₂CH₂PH₂, n-BuLi, ClPPh₂ | Et₂O, −78°C | Low | Precise control over substitution | Air-sensitive, complex setup |

Mechanistic Insights

Nucleophilic Substitution

In Grignard-based routes, the organomagnesium reagent acts as a strong base, deprotonating the phosphine precursor before displacing chloride ions. The electron-deficient phosphorus center facilitates nucleophilic attack, with steric effects from the 3-phosphinopropyl chains influencing reaction rates.

Transition Metal-Mediated Coupling

Palladium catalysts enable P–C bond formation via a concerted metallacycle intermediate. The electron-rich phosphine ligands stabilize the Pd center, while the base facilitates transmetallation.

Chemical Reactions Analysis

Types of Reactions

Phosphine, phenylbis(3-phosphinopropyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.

Substitution: The compound can participate in substitution reactions, where one of the phosphorus atoms is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve the use of halogenated compounds and organometallic reagents .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have various applications in catalysis and material science .

Scientific Research Applications

Phosphine, phenylbis(3-phosphinopropyl)- has a wide range of scientific research applications:

Chemistry: It is used as a ligand in transition metal catalysis, enhancing the efficiency of catalytic reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug delivery agent.

Mechanism of Action

The mechanism of action of phosphine, phenylbis(3-phosphinopropyl)- involves its interaction with molecular targets and pathways. The compound can act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The specific pathways and molecular targets depend on the nature of the reaction and the conditions employed .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between phenylbis(2,4,6-trimethylbenzoyl) phosphine oxide (BAPO) and structurally/functionally related photoinitiators:

Key Findings:

TPO-L’s narrower range (370–410 nm) makes it suitable for dental resins where precise wavelength control is critical .

Biocompatibility :

- TPO-L exhibits superior cytotoxicity profiles, making it ideal for biomedical applications like dental resins .

- BAPO’s moderate cytotoxicity is offset by its ability to form hydrogels with enhanced stability and controlled drug release, as demonstrated in chamomile extract-loaded hydrogels .

Mechanical and Structural Properties :

- Resins initiated with BAPO yield denser, more dimensionally accurate 3D-printed structures compared to TPO or HMPP .

- In hydrogels, BAPO generates tighter polymer networks, reducing absorbency but improving mechanical integrity .

Thermal and Environmental Stability :

- BAPO-based hydrogels retain stability in physiological fluids, whereas HMPP formulations degrade faster .

Notes on Discrepancies and Limitations

- Structural analogs like [3-(methylphosphino)propyl]diphenyl phosphine (CAS 73727-00-1) are mentioned but lack comparative data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.